2-(2-(4-chlorophenoxy)acetamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
2-(2-(4-Chlorophenoxy)acetamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a carboxamide group at position 3 (with an N-methyl substituent), and a 2-(4-chlorophenoxy)acetamido moiety at position 2. This structure combines electron-withdrawing (chlorophenoxy) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological activity.
The synthesis of such compounds typically involves coupling reactions. For example, TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is used as a coupling agent in dry dichloromethane for amide bond formation in related structures . Characterization via 1H/13C NMR, LC-MS, and X-ray crystallography confirms structural integrity and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice .
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-9-10(2)23-16(14(9)15(21)18-3)19-13(20)8-22-12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIRTROACAVNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)COC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenoxy)acetamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Amidation: The 4-chlorophenoxyacetic acid is then converted to its corresponding amide by reacting with an appropriate amine, such as 2-amino-N,4,5-trimethylthiophene-3-carboxamide, under dehydrating conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the final product, 2-(2-(4-chlorophenoxy)acetamido)-N,4,5-trimethylthiophene-3-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-chlorophenoxy)acetamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenoxy)acetamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Key Observations :
- Core Structure Differences : The target compound’s thiophene core distinguishes it from bicyclopentane () and indole hybrids (). Thiophene derivatives often exhibit enhanced π-π stacking and electronic properties compared to saturated or fused-ring systems.
- Functional Group Similarities: The 4-chlorophenoxy acetamido group is conserved across , and the target compound, suggesting a role in bioactivity (e.g., membrane permeability or target binding).
- Synthesis Strategies: TBTU-mediated coupling () and Knoevenagel condensation () are common for amide/acrylamido formation. The target compound’s synthesis likely employs similar methods.
Pharmacological Activity Comparison
Anticancer Potential :
- The bicyclopentane derivative () inhibits ATF4, a stress-response protein implicated in cancer progression . The 4-chlorophenoxy group may enhance target affinity, though the bicyclic core likely improves metabolic stability compared to thiophene.
- The target compound’s thiophene-carboxamide structure resembles known kinase inhibitors, but direct evidence is lacking.
Anti-Inflammatory and Antioxidant Activity :
- Ethyl 4,5-dimethylthiophene-3-carboxylates () show potent antioxidant (IC50 8–12 µM in DPPH assay) and anti-inflammatory effects (COX-2 inhibition) . The cyanoacrylamido group may contribute to radical scavenging, whereas the target compound’s N-methyl carboxamide could modulate solubility and bioavailability.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The indole-thiophene hybrid () exhibits N-H···N and C-H···O interactions, forming layered crystal structures .
Biological Activity
The compound 2-(2-(4-chlorophenoxy)acetamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on antimicrobial activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a thiophene ring, which is known for its diverse biological activities, and a chlorophenoxy group that may enhance its antimicrobial properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to the chlorophenoxy group. A significant study reported the synthesis of various thioureides derived from similar structures and assessed their activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showing a spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi.
- The most active derivatives exhibited MIC values ranging from 32 to 1024 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Notably, some compounds demonstrated effectiveness against multidrug-resistant strains, suggesting potential for clinical application in treating resistant infections.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by various substituents on the aromatic rings and the thiophene moiety. The presence of the 4-chlorophenoxy group has been shown to enhance antimicrobial properties significantly.
Table 1: Summary of Antimicrobial Activity
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 256 | Candida albicans |
| Compound D | 1024 | Pseudomonas aeruginosa |
Case Studies
- Study on Thioureides : A study characterized eight newly synthesized thioureides derived from related compounds. The results indicated that these compounds could be optimized for better efficacy against specific pathogens .
- In Vitro Testing : Various in vitro tests demonstrated that modifications in the thiophene and phenoxy groups could lead to significant changes in antimicrobial potency, providing insights into how structural changes affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
